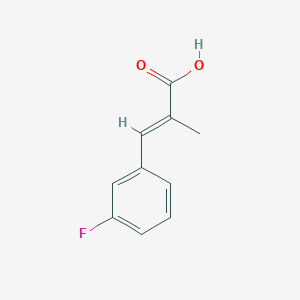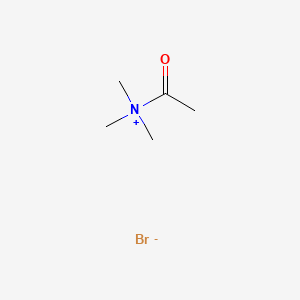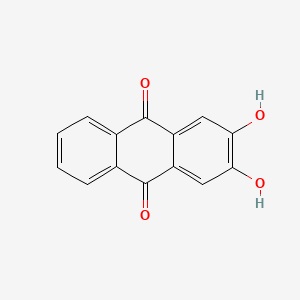
Heptachloronorbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptachloronorbornene is synthesized through the Diels-Alder reaction involving hexachlorocyclopentadiene and vinyl chloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors designed to handle the highly reactive intermediates and the stringent conditions required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Heptachloronorbornene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: This compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are typically employed
Major Products Formed: The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, epoxides, and other functionalized compounds .
Applications De Recherche Scientifique
Heptachloronorbornene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of other complex organic molecules and insecticides.
Medicine: While not directly used in medicine, its derivatives and related compounds have been studied for their potential therapeutic properties.
Mécanisme D'action
The mechanism of action of heptachloronorbornene primarily involves its interaction with biological membranes and enzymes. Its high hydrophobicity allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to toxic effects in organisms .
Similar Compounds:
- Hexachloronorbornadiene
- Hexachlorocyclopentadiene
- Heptachlor
Comparison: this compound is unique due to its specific structure and reactivity. Compared to hexachloronorbornadiene and hexachlorocyclopentadiene, it has a higher degree of chlorination, which influences its chemical properties and reactivity. Heptachlor, another related compound, is also used as an insecticide but has different environmental and toxicological profiles .
Propriétés
| 2440-02-0 | |
Formule moléculaire |
C7H3Cl7 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
1,2,3,4,5,7,7-heptachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H3Cl7/c8-2-1-5(11)3(9)4(10)6(2,12)7(5,13)14/h2H,1H2 |
Clé InChI |
FCMVPUGRXPEIQX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)




